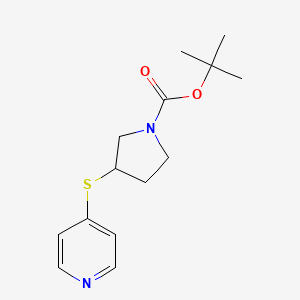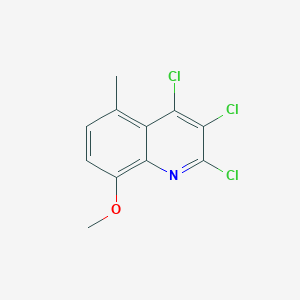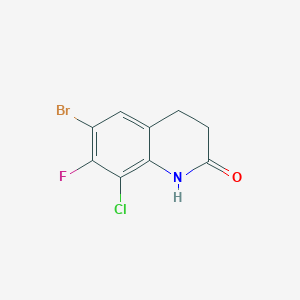
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.
Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-8-chloro-7-fluoroquinoline: Lacks the dihydroquinolinone structure.
8-Chloro-7-fluoroquinoline: Lacks the bromine atom.
7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine and chlorine atoms.
Uniqueness
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of halogen atoms and the dihydroquinolinone structure, which may confer distinct chemical and biological properties.
特性
分子式 |
C9H6BrClFNO |
|---|---|
分子量 |
278.50 g/mol |
IUPAC名 |
6-bromo-8-chloro-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrClFNO/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2H2,(H,13,14) |
InChIキー |
QUXJBHYSZZJMFT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


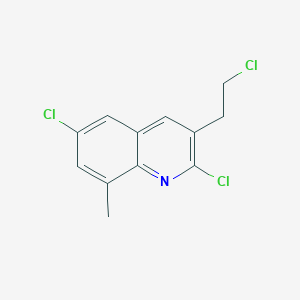
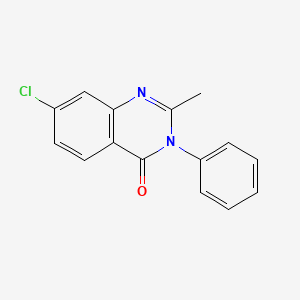

![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)


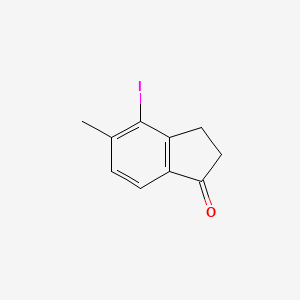

![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


